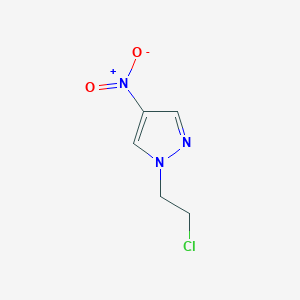

1-(2-chloroethyl)-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVUFQCSAHAJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 1-(2-chloroethyl)-4-nitro-1H-pyrazole: A Guide for Medicinal Chemistry Professionals

An In-depth Technical Guide

Abstract: The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacological and pharmacokinetic properties. This guide provides a comprehensive, in-depth protocol for the synthesis and rigorous characterization of 1-(2-chloroethyl)-4-nitro-1H-pyrazole, a key intermediate for constructing more complex, biologically active molecules. We delve into the strategic rationale behind the synthetic pathway, offer a detailed, step-by-step experimental procedure, and outline a multi-technique approach for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded methodology for accessing this valuable building block.

Strategic Imperative: The Pyrazole Scaffold in Drug Design

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement imparts a specific set of electronic and steric properties, making them exceptional pharmacophores.[3][4] They can act as both hydrogen bond donors and acceptors, engage in π-π stacking, and serve as rigid linkers to orient other functional groups in three-dimensional space.[2] Consequently, pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5]

The target molecule, this compound, incorporates two critical functionalities:

-

The 4-nitro group: This powerful electron-withdrawing group significantly modulates the electronic character of the pyrazole ring, influencing its reactivity and potential as a ligand. It also serves as a synthetic handle for further transformations, such as reduction to an amino group, opening avenues for amide or sulfonamide library synthesis.

-

The N-(2-chloroethyl) side chain: This is a versatile alkylating group. The terminal chloride is a reactive site for nucleophilic substitution, making this molecule an ideal precursor for tethering the pyrazole core to other molecular fragments, a common strategy in fragment-based drug design and the development of covalent inhibitors.

This guide provides a robust pathway to this intermediate, emphasizing safety, reproducibility, and comprehensive validation.

Synthesis Pathway and Experimental Protocol

The most direct and logical approach to synthesizing this compound is through the direct N-alkylation of 4-nitro-1H-pyrazole. This strategy leverages commercially available starting materials in a straightforward nucleophilic substitution reaction.

Retrosynthetic Strategy & Mechanism

The synthetic strategy involves a single disconnection at the N1-alkyl bond, tracing back to 4-nitro-1H-pyrazole and a suitable 2-chloroethylating agent. The reaction proceeds via a classical SN2 mechanism. The pyrazole nitrogen, after deprotonation by a base, acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group.

-

Nucleophile: The 4-nitro-1H-pyrazole anion, generated in situ. The acidity of the N-H proton is enhanced by the electron-withdrawing nitro group, facilitating deprotonation.

-

Electrophile: 1-bromo-2-chloroethane is selected as the alkylating agent. Bromine is a better leaving group than chlorine, ensuring that the primary reaction occurs at the C-Br bond, leaving the C-Cl bond intact for subsequent functionalization.

-

Base & Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyrazole without causing side reactions. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the pyrazole anion.

Visualizing the Synthetic Pathway

Caption: Synthetic route to the target compound via N-alkylation.

Detailed Experimental Protocol

Materials:

-

4-nitro-1H-pyrazole (1.0 eq)

-

1-bromo-2-chloroethane (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to create a slurry (approx. 0.2 M concentration with respect to the pyrazole).

-

Reagent Addition: Add 1-bromo-2-chloroethane (1.2 eq) to the stirring mixture dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80 °C and allow it to stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes), observing the consumption of the starting material and the appearance of a new, less polar product spot.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Critical Safety Considerations

-

1-Bromo-2-chloroethane: This is a toxic and potentially carcinogenic substance.[7] It should be handled with extreme care in a well-ventilated chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6][7][8][9]

-

4-nitro-1H-pyrazole: Nitroaromatic compounds can be energetic and potentially explosive, especially at elevated temperatures. Avoid excessive heat and mechanical shock. Handle with appropriate PPE.[10]

-

DMF: DMF is a reproductive toxin. Avoid inhalation and skin contact. Always handle in a fume hood.

Comprehensive Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique approach ensures the highest degree of confidence in the final product.

Visualizing the Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic and Chromatographic Analysis

The following data are predicted based on the known effects of the substituents on the pyrazole core and standard spectroscopic principles.[11][12][13]

A. ¹H NMR Spectroscopy The ¹H NMR spectrum provides definitive information about the proton environment in the molecule.

-

Rationale: The two protons on the pyrazole ring are in different chemical environments and will appear as distinct singlets. The electron-withdrawing nitro group will deshield them, shifting them downfield. The ethyl chain protons will appear as two triplets due to coupling with each other.

-

Expected Spectrum (in CDCl₃, 400 MHz):

-

δ 8.5 - 8.7 ppm (s, 1H, H5-pyrazole)

-

δ 8.1 - 8.3 ppm (s, 1H, H3-pyrazole)

-

δ 4.6 - 4.8 ppm (t, 2H, J = 6.0 Hz, N-CH₂-)

-

δ 3.9 - 4.1 ppm (t, 2H, J = 6.0 Hz, -CH₂-Cl)

-

B. ¹³C NMR Spectroscopy This technique identifies all unique carbon atoms in the molecule.

-

Rationale: The pyrazole carbons will appear in the aromatic region. The C4 carbon, attached to the nitro group, will be significantly affected. The two aliphatic carbons of the ethyl chain will appear upfield.

-

Expected Spectrum (in CDCl₃, 100 MHz):

-

δ 140 - 145 ppm (C3-pyrazole)

-

δ 135 - 140 ppm (C5-pyrazole)

-

δ 130 - 135 ppm (C4-pyrazole)

-

δ 50 - 55 ppm (N-CH₂)

-

δ 40 - 45 ppm (-CH₂-Cl)

-

C. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the key functional groups present.

-

Rationale: The spectrum should show characteristic absorption bands for the nitro group, aromatic C-H bonds, aliphatic C-H bonds, and the C-Cl bond.

-

Expected Peaks (cm⁻¹):

D. Mass Spectrometry (MS) MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Rationale: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the formula C₅H₆ClN₃O₂. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Expected m/z values (EI):

-

Molecular Ion (M⁺): 175.01 (for ³⁵Cl), 177.01 (for ³⁷Cl)

-

Key Fragments: m/z 113 (loss of CH₂CH₂Cl), m/z 63 (chloroethyl cation)

-

E. High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for assessing the purity of the final compound.[14]

-

Protocol: A reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) and UV detection (e.g., at 254 nm) should be employed.

-

Expected Result: A pure sample should exhibit a single major peak, allowing for the quantification of purity (ideally >95%).

Data Summary

| Parameter | Expected Value / Observation | Technique |

| Molecular Formula | C₅H₆ClN₃O₂ | --- |

| Molecular Weight | 175.57 g/mol | --- |

| Appearance | Pale yellow solid or oil | Visual |

| Yield | 60-80% (typical for this reaction type) | Gravimetric |

| ¹H NMR Shifts (ppm) | ~8.6 (s, 1H), ~8.2 (s, 1H), ~4.7 (t, 2H), ~4.0 (t, 2H) | ¹H NMR |

| IR Peaks (cm⁻¹) | ~1550 (NO₂ asym), ~1350 (NO₂ sym) | FT-IR |

| Mass Spec (m/z) | 175/177 (M⁺/M+2) | MS (EI) |

| Purity | >95% | HPLC |

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of this compound. By following the detailed protocols for synthesis, purification, and multi-faceted characterization, researchers can confidently produce this valuable chemical intermediate with high purity. The strategic inclusion of the nitro and chloroethyl functionalities provides a versatile platform for the development of novel pyrazole-based compounds for a wide range of applications in pharmaceutical and agrochemical research.[3][15] Adherence to the described safety protocols is essential for the safe execution of this synthesis.

References

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. J. Org. Chem. 2021, 86, 9353–9359.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom

- Synthesis and Crystal Structures of N-Substituted Pyrazolines.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

- Pyrazole and its Derivatives: Chemistry and Biological Importance. Bentham Science.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

- Safety Data Sheet for 1-Bromo-2-chloro-4-nitrobenzene. Thermo Fisher Scientific.

- Safety Data Sheet for 1-Bromo-1-chloroethane. Thermo Fisher Scientific.

- 1-Bromo-2-chloroethane - Safety D

- Safety Data Sheet for 4-Nitropyrazole. Thermo Fisher Scientific.

- 1-Bromo-2-chloroethane Solution Safety Inform

- Pyrazole Synthesis Overview. Organic Chemistry Portal.

- Electronic Supplementary Information for N-(2-Fluoro-2,2-dinitroethyl)azoles. Royal Society of Chemistry.

- Completion of Crystallographic Data for the Series of 4-Halogen

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles.

- 1H and 13C NMR spectral characteristics of 1H-pyrazole.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. benthamscience.com [benthamscience.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. fishersci.com [fishersci.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Spectroscopic Characterization of 1-(2-chloroethyl)-4-nitro-1H-pyrazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2-chloroethyl)-4-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The synthesis, experimental protocols for characterization, and in-depth interpretation of the spectral data are presented to offer a complete analytical profile.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole core and the functional groups it bears.[1][2][3] The presence of a nitro group, a chloroethyl side chain, and the pyrazole ring system suggests potential applications as a synthetic intermediate for various bioactive molecules.[4] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is crucial for any subsequent application. This guide provides a detailed predictive analysis of its spectroscopic data based on established principles and data from analogous structures.[5][6][7]

Molecular Structure

The structure of this compound is foundational to understanding its spectroscopic characteristics. The diagram below illustrates the atomic arrangement and numbering convention used throughout this guide.

Figure 1: Molecular structure of this compound.

Synthesis Pathway

A plausible synthetic route to this compound involves the alkylation of 4-nitro-1H-pyrazole with 1-bromo-2-chloroethane. This method is a common strategy for the N-alkylation of pyrazoles.[8]

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol for Synthesis:

-

Preparation: To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

-

Reaction: Stir the mixture at room temperature for 30 minutes. Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum will provide information about the different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H-5 |

| ~8.0 | Singlet | 1H | H-3 |

| ~4.5 | Triplet | 2H | N-CH₂ |

| ~3.9 | Triplet | 2H | CH₂-Cl |

Interpretation:

-

Pyrazole Protons (H-3 and H-5): The protons on the pyrazole ring are expected to appear as singlets in the aromatic region. The electron-withdrawing nitro group at the C-4 position will significantly deshield these protons, shifting them downfield. The proton at C-5 is generally slightly more downfield than the proton at C-3 in 1,4-disubstituted pyrazoles.

-

Chloroethyl Protons: The two methylene groups of the chloroethyl chain will appear as triplets due to coupling with each other. The methylene group attached to the pyrazole nitrogen (N-CH₂) will be deshielded by the nitrogen atom and is expected to resonate at a lower field compared to the methylene group attached to the chlorine atom (CH₂-Cl).

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-5 |

| ~138 | C-3 |

| ~135 | C-4 |

| ~50 | N-CH₂ |

| ~42 | CH₂-Cl |

Interpretation:

-

Pyrazole Carbons: The carbon atoms of the pyrazole ring will resonate in the aromatic region. The C-4 carbon, directly attached to the nitro group, is expected to be significantly deshielded. The C-3 and C-5 carbons will also be deshielded due to the aromatic nature of the ring and the influence of the adjacent nitrogen atoms.

-

Chloroethyl Carbons: The carbon of the methylene group attached to the nitrogen (N-CH₂) will be more deshielded than the carbon of the methylene group attached to the chlorine (CH₂-Cl) due to the higher electronegativity of nitrogen in this chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1550-1500 | Strong | N-O asymmetric stretch (nitro group) |

| ~1350-1300 | Strong | N-O symmetric stretch (nitro group) |

| ~1600-1450 | Medium-Weak | C=N and C=C stretch (pyrazole ring) |

| ~750-650 | Strong | C-Cl stretch |

Interpretation:

The IR spectrum is expected to show strong characteristic absorption bands for the nitro group (asymmetric and symmetric N-O stretching). The presence of the pyrazole ring will be indicated by C=N and C=C stretching vibrations. The aliphatic C-H stretching from the chloroethyl group and the aromatic C-H stretching from the pyrazole ring will also be observable. A strong band in the lower wavenumber region will correspond to the C-Cl stretching vibration.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Molecular Ion Peak: [M]⁺ at m/z ≈ 189.01 (for ³⁵Cl) and 191.01 (for ³⁷Cl) with an approximate isotopic ratio of 3:1.

Figure 3: Proposed mass spectrometry fragmentation pathway.

Interpretation:

The mass spectrum is expected to show a prominent molecular ion peak with the characteristic isotopic pattern for a chlorine-containing compound. Common fragmentation pathways would include the loss of a chlorine radical, the entire chloroethyl group, or the nitro group. The observation of a fragment corresponding to the chloroethyl cation is also plausible.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the proposed synthesis and interpretation, offer a valuable resource for researchers working with this compound or similar pyrazole derivatives. Experimental verification of this data is essential for absolute structural confirmation.

References

-

Taylor & Francis Online. (n.d.). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Retrieved from [Link][5]

-

ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link][1]

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Retrieved from [Link][6]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link][2]

-

Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link][7]

-

PubChem. (n.d.). 1-(2-Chloroethyl)-1H-pyrazole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A General, One-Pot, Regioselective Synthesis of Substituted Pyrazoles. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(2-bromoethyl)-4-chloro-3-nitro-1h-pyrazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-chloro-3-nitro-1H-pyrazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link][4]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link][8]

-

PubChem. (n.d.). 1-(2-Chloroethyl)-5-methyl-1H-pyrazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

-

Sci-Hub. (n.d.). Regioselective Synthesis of 4-Nitro- or 4-Chloro-Tetrasubstituted Pyrazoles from Hydrazones and β-Halo-β-nitrostyrenes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link][3]

-

National Institutes of Health. (n.d.). 1H-Pyrazole, 4-chloro-. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook. Retrieved from [Link][9]

-

PubChemLite. (n.d.). 4-(2-chloroethyl)-1h-pyrazole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. visnav.in [visnav.in]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. 1H-Pyrazole [webbook.nist.gov]

An In-depth Technical Guide to the Chemical Properties of 1-(2-chloroethyl)-4-nitro-1H-pyrazole

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility allows for a wide range of substitutions, leading to a diverse array of pharmacological activities.[3][4] Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and analgesic agents, among others.[3][5] The presence of this scaffold in blockbuster drugs such as Celecoxib (a selective COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) underscores its significance in the development of novel therapeutics.[6][7]

The introduction of a nitro group at the 4-position of the pyrazole ring significantly influences its electronic properties, enhancing its potential as a pharmacophore. Furthermore, the incorporation of a reactive 2-chloroethyl side chain at the N1 position provides a valuable handle for further chemical modifications, making 1-(2-chloroethyl)-4-nitro-1H-pyrazole a promising building block for the synthesis of new chemical entities with potential therapeutic applications.

This technical guide provides a comprehensive overview of the chemical properties of this compound, including a detailed, two-step synthesis protocol, characterization of the key intermediate, and an exploration of its potential reactivity and applications in drug development.

Synthesis and Characterization of this compound

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the nitration of pyrazole to yield the 4-nitropyrazole intermediate, followed by N-alkylation with 1,2-dichloroethane.

Step 1: Synthesis of 4-Nitropyrazole

The direct nitration of pyrazole provides a reliable route to 4-nitropyrazole. The following protocol is adapted from an efficient one-pot, two-step method.[8]

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a 100 mL four-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid.

-

While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0 and 10°C.

-

Reaction: In a separate 100 mL four-necked flask, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature. Stir the mixture for 30 minutes to form pyrazole sulfate.

-

Cool the pyrazole sulfate mixture in an ice-water bath and slowly add the prepared nitrating mixture dropwise.

-

After the addition is complete, raise the temperature to 50°C and maintain for 1.5 hours.

-

Work-up and Purification: Pour the reaction mixture into 200 mL of ice water to precipitate the product.

-

Filter the white solid, wash with ice water, and dry under vacuum.

-

Recrystallize the crude product from an ethyl ether/hexane mixture to yield pure 4-nitropyrazole.

DOT Diagram of 4-Nitropyrazole Synthesis:

Caption: Synthesis of 4-Nitropyrazole.

Characterization of 4-Nitropyrazole:

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃N₃O₂ | [9] |

| Molecular Weight | 113.07 g/mol | [9] |

| Appearance | White to yellow crystalline solid | [10] |

| Melting Point | 160-164 °C | [9][11][12] |

| ¹H NMR (DMSO-d₆) | δ 8.26 (d, 1H, 5-H), 6.76 (d, 1H, 3-H) | [13] |

| ¹³C NMR | Data for N-methyl-4-nitropyrazole is available for comparison. | [14][15] |

| IR (KBr, cm⁻¹) | 3186 (N-H), 1526, 1353 (NO₂) | [13] |

| Mass Spec (EI) | m/z 113 (M+), 97 ([M-O]+), [M-NO]+, [M-NO₂]+ | [6][13][16] |

Step 2: Synthesis of this compound

The N-alkylation of 4-nitropyrazole with a suitable chloroethylating agent yields the target compound. The following proposed protocol is based on established methods for the N-alkylation of pyrazoles.[17]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitropyrazole (10 mmol) in a suitable solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate (1.2 equivalents), to the solution.

-

Add 1,2-dichloroethane (1.5 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

DOT Diagram of this compound Synthesis:

Caption: Synthesis of this compound.

Predicted Characterization of this compound:

| Property | Predicted Value / Characteristics |

| Molecular Formula | C₅H₆ClN₃O₂ |

| Molecular Weight | 175.57 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | To be determined experimentally. |

| ¹H NMR | Expected signals for the chloroethyl group (two triplets) and the pyrazole ring protons. |

| ¹³C NMR | Expected signals for the two carbons of the chloroethyl group and the three carbons of the pyrazole ring. |

| IR | Expected characteristic peaks for the C-Cl bond, the C-N and C=C bonds of the pyrazole ring, and the N-O bonds of the nitro group. |

| Mass Spec | Expected molecular ion peak and fragmentation pattern corresponding to the loss of the chloroethyl and nitro groups. |

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is primarily dictated by the chloroethyl and nitro functionalities.

-

The Chloroethyl Group: The chlorine atom is a good leaving group, making the terminal carbon of the ethyl chain susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, such as azides, amines, thiols, and alkoxides, providing a straightforward route to a library of derivatives.

-

The Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. However, it can be reduced to an amino group, which is a versatile functional group for further modifications, such as acylation, alkylation, and diazotization reactions.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.

-

Anticancer Agents: Many pyrazole derivatives have demonstrated potent anticancer activity.[5] The reactive chloroethyl group can act as an alkylating agent, a common feature in many chemotherapeutic drugs.

-

Anti-inflammatory Agents: The pyrazole core is a well-established anti-inflammatory pharmacophore.[7]

-

Antimicrobial Agents: The incorporation of the pyrazole nucleus is a common strategy in the design of novel antibacterial and antifungal compounds.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for related compounds should be strictly followed.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11][18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][18] Avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[18] Keep the container tightly closed.

-

Hazards: Based on related compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[10][11]

Conclusion

This compound is a versatile and promising building block for the synthesis of novel compounds with potential applications in drug discovery. Its synthesis can be achieved through a straightforward two-step process, and its reactive functional groups allow for a wide range of chemical modifications. Further investigation into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

- CymitQuimica. (2022-11-03).

- PubChem. 1-(2-Chloroethyl)-1H-pyrazole | C5H7ClN2 | CID 642214.

- SAFETY D

- Aldrich. (2024-10-18).

- CymitQuimica. (2024-12-19).

- SAFETY D

- Deng, X., & Mani, N. S. (2006). A regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. Organic letters, 8(16), 3505–3508.

- Kumar, V., & Aggarwal, S. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 5(11), 4646.

- Organic Chemistry Portal. Pyrazole synthesis.

- Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1479-1501.

- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 16(12), 10115-10143.

- ChemicalBook. (2022-01-29). Pyrazole - Properties, Synthesis, Reactions etc.

- Singh, P., & Kumar, D. (2015). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides.

- Mamatyuk, V. I., & Pozharskii, A. F. (2009). Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis. Russian Journal of Organic Chemistry, 45(11), 1680-1684.

- Sigma-Aldrich. 1-(2-Bromoethyl)-4-chloro-1H-pyrazole.

- Deng, X., Liang, J. T., & Mani, N. S. (2013). Regioselective Synthesis of 4-Nitro- or 4-Chloro-Tetrasubstituted Pyrazoles from Hydrazones and β-Halo-β-nitrostyrenes. European Journal of Organic Chemistry, 2014(2), 410-417.

- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).

- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 16-25.

- Kumar, A., Sharma, G., & Sharma, R. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4964.

- Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660542.

- Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660542.

- PubChemLite. 1-(2-bromoethyl)-4-chloro-3-nitro-1h-pyrazole.

- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).

- Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole hydrochloride AldrichCPR.

- BLDpharm. 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride.

- PubChem. 1-(2-Chloroethyl)-5-methyl-1H-pyrazole.

- Kącka-Zych, A., & Zawadzińska, K. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8415.

- Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole | 438475-37-7.

- Sigma-Aldrich. 1-(2-Chloroethyl)-3-methyl-1H-pyrazole.

Sources

- 1. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 2. rsc.org [rsc.org]

- 3. 1-(2-Chloroethyl)-1H-pyrazole | C5H7ClN2 | CID 642214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazole [webbook.nist.gov]

- 5. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 4-Nitropyrazole(2075-46-9) 1H NMR [m.chemicalbook.com]

- 9. 4-硝基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. guidechem.com [guidechem.com]

- 12. 4-Nitropyrazole CAS#: 2075-46-9 [m.chemicalbook.com]

- 13. acrhem.org [acrhem.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 1-methyl-4-nitro-1H-pyrazole | C4H5N3O2 | CID 19895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3-Methyl-4-nitropyrazole(5334-39-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the Chloroethyl Group in 1-(2-chloroethyl)-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the chloroethyl group in 1-(2-chloroethyl)-4-nitro-1H-pyrazole. The presence of the strongly electron-withdrawing 4-nitro-1H-pyrazole moiety significantly modulates the reactivity of the N-chloroethyl side chain, influencing its susceptibility to nucleophilic substitution, elimination, and intramolecular cyclization reactions. This document explores the underlying electronic effects, proposes reaction mechanisms, and provides detailed experimental protocols for the synthesis and derivatization of this important heterocyclic scaffold. The insights presented herein are valuable for researchers in medicinal chemistry, materials science, and organic synthesis who are interested in leveraging the unique reactivity of this molecule for the development of novel compounds with diverse applications.

Introduction: The Dichotomy of Reactivity in this compound

The this compound molecule presents a fascinating case study in chemical reactivity, where the interplay of two key functional groups dictates its chemical behavior. On one hand, the 2-chloroethyl group is a well-known alkylating agent, prone to nucleophilic attack. On the other hand, the 4-nitropyrazole ring is a strongly electron-deficient aromatic system, which profoundly influences the reactivity of the attached side chain.[1] This guide delves into the nuanced reactivity of the chloroethyl group in this specific molecular context, providing a theoretical framework and practical guidance for its synthetic manipulation.

The pyrazole core is a prominent scaffold in a wide array of biologically active compounds, exhibiting antitumor, antimicrobial, and anti-inflammatory properties, among others.[2] The introduction of a nitro group at the 4-position significantly alters the electronic properties of the ring, making it a potent electron-withdrawing group.[1] This electronic perturbation has a direct impact on the N-chloroethyl side chain, modulating its reactivity in ways that can be harnessed for the synthesis of novel derivatives. Understanding this interplay is crucial for the rational design of new molecules with tailored properties.

The Influence of the 4-Nitro-1H-pyrazole Moiety: An Electronic Perspective

The 4-nitro group exerts a powerful electron-withdrawing effect on the pyrazole ring through both inductive and resonance effects. This has several important consequences for the reactivity of the 1-(2-chloroethyl) side chain:

-

Decreased Nucleophilicity of the Pyrazole Nitrogen (N1): The electron density on the N1 nitrogen of the pyrazole ring is significantly reduced. This has a direct impact on its ability to participate in intramolecular reactions, a key reactivity pathway for many N-(2-chloroethyl)amines.

-

Activation of the Chloroethyl Group towards Nucleophilic Attack: While the decreased nucleophilicity of the pyrazole nitrogen might slow down intramolecular cyclization, the strong electron-withdrawing nature of the 4-nitropyrazole ring enhances the electrophilicity of the carbon bearing the chlorine atom, making it more susceptible to direct attack by external nucleophiles.

-

Potential for Nucleophilic Aromatic Substitution on the Pyrazole Ring: Although the primary focus of this guide is the chloroethyl group, it is important to note that the highly electron-deficient nature of the 4-nitropyrazole ring could make it susceptible to nucleophilic aromatic substitution under certain conditions, representing a potential side reaction pathway.

Key Reaction Pathways of the Chloroethyl Group

The chloroethyl group in this compound can undergo several key transformations, primarily driven by nucleophilic attack. The specific reaction pathway that predominates will depend on the nature of the nucleophile, the reaction conditions, and the subtle electronic balance within the molecule.

Direct Nucleophilic Substitution (SN2)

In the presence of strong, soft nucleophiles, a direct SN2 displacement of the chloride ion is a likely reaction pathway. The strong electron-withdrawing effect of the 4-nitropyrazole ring enhances the partial positive charge on the carbon atom attached to the chlorine, facilitating nucleophilic attack.

Caption: Direct SN2 displacement of the chloride by a nucleophile.

Experimental Protocol: Nucleophilic Substitution with Thiophenol

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Nucleophile: Add thiophenol (1.1 eq.) to the solution, followed by the addition of a non-nucleophilic base such as potassium carbonate (1.5 eq.) to deprotonate the thiophenol.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by NMR (1H, 13C) and mass spectrometry to confirm the structure of 1-(2-(phenylthio)ethyl)-4-nitro-1H-pyrazole.[3]

| Reactant | MW | Eq. | Mass/Volume |

| This compound | 189.56 | 1.0 | e.g., 189.6 mg |

| Thiophenol | 110.18 | 1.1 | e.g., 121.2 mg |

| Potassium Carbonate | 138.21 | 1.5 | e.g., 207.3 mg |

| DMF | - | - | e.g., 5 mL |

Intramolecular Cyclization and Subsequent Nucleophilic Attack

A hallmark of the reactivity of 2-chloroethylamines is their propensity to undergo intramolecular cyclization to form a highly reactive three-membered aziridinium ion intermediate.[4] In the case of this compound, the N2 atom of the pyrazole ring can act as an internal nucleophile, displacing the chloride to form a pyrazolium salt intermediate. This strained intermediate is then readily attacked by an external nucleophile, leading to the formation of the substitution product. While the electron-withdrawing nitro group deactivates the N1 nitrogen, the N2 nitrogen can still participate in this neighboring group participation (NGP) mechanism.[5][6]

Sources

The Nitro Group: A Decisive Modulator of Biological Activity in Pyrazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of substituents onto this heterocyclic core allows for the fine-tuning of its pharmacological profile. Among these, the nitro group (–NO₂) stands out as a uniquely potent and versatile functional group. Its strong electron-withdrawing nature and susceptibility to metabolic reduction profoundly influence the pharmacokinetics, pharmacodynamics, and ultimately, the therapeutic efficacy of pyrazole derivatives. This guide provides a comprehensive technical overview of the pivotal role the nitro group plays in shaping the anticancer, antimicrobial, and anti-inflammatory properties of these compounds. We will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols for evaluating these activities, offering a holistic resource for professionals in drug discovery and development.

The Chemical and Pharmacological Significance of the Nitro Group

The nitro group is more than a simple substituent; it is a powerful modulator of a molecule's electronic and metabolic properties. Its influence stems from several key characteristics:

-

Strong Electron-Withdrawing Nature : Through both inductive and resonance effects, the nitro group withdraws electron density from the aromatic system to which it is attached.[1] This electronic modulation can significantly alter the molecule's acidity, basicity, and ability to interact with biological targets like enzyme active sites and receptors.

-

Metabolic Activation via Bioreduction : The defining feature of the nitro group in a biological context is its capacity to be enzymatically reduced, a process that is highly favored under hypoxic (low oxygen) conditions.[2] This bioreduction is a multi-step process catalyzed by nitroreductase enzymes found in both mammalian and microbial cells, proceeding through highly reactive intermediates:

-

Nitro radical anion (R-NO₂•⁻)

-

Nitroso derivative (R-NO)

-

Hydroxylamine derivative (R-NHOH)

-

Amine derivative (R-NH₂)

The nitroso and hydroxylamine intermediates are potent electrophiles capable of covalently modifying and damaging critical cellular macromolecules, including DNA and proteins.[3] This reductive activation is the linchpin of both the therapeutic efficacy and the potential toxicity of nitrated compounds.[1]

-

-

A Double-Edged Sword: Pharmacophore vs. Toxicophore : The same reductive pathway that confers therapeutic activity can also lead to toxicity.[1] The generation of reactive intermediates can cause off-target effects, mutagenicity, and genotoxicity.[4] Therefore, the rational design of nitropyrazole derivatives requires a careful balance to maximize selective toxicity towards pathogens or cancer cells while minimizing harm to the host.

Below is a diagram illustrating the fundamental bioreductive activation pathway of a generic nitroaromatic compound.

Caption: Bioreductive activation of the nitro group, favored under hypoxia.

Role in Anticancer Activity: Targeting the Hypoxic Tumor Microenvironment

Solid tumors are frequently characterized by regions of severe hypoxia, which contributes to resistance against conventional radiation and chemotherapy.[2] This unique feature, however, presents a therapeutic opportunity for drugs activated under low-oxygen conditions. Nitropyrazole derivatives are prime candidates for development as hypoxia-activated prodrugs (HAPs).[5][6]

2.1. Mechanism of Hypoxia-Selective Cytotoxicity

The anticancer action of nitropyrazoles is intrinsically linked to their bioreductive activation within the hypoxic tumor core.

-

Selective Activation : In well-oxygenated normal tissues, the initial one-electron reduction of the nitro group to a nitro radical anion is a reversible process. Molecular oxygen rapidly re-oxidizes the radical back to the parent nitro compound in a "futile cycle" that prevents the formation of toxic downstream metabolites while generating reactive oxygen species (ROS).[2] In contrast, under the hypoxic conditions of a tumor, the lack of oxygen allows the nitro radical to undergo further, irreversible reduction to the highly cytotoxic nitroso and hydroxylamine species.[3][7]

-

Induction of Cellular Damage : These reactive intermediates are potent electrophiles that cause widespread cellular damage. They can form covalent adducts with DNA, leading to strand breaks and replication stress.[7][8] They also react with protein thiols, depleting cellular glutathione, disrupting redox homeostasis, and inhibiting critical enzymes, ultimately triggering apoptotic cell death.[3]

Caption: Proposed mechanism of nitropyrazole-induced cytotoxicity in cancer.

2.2. Structure-Activity Relationship (SAR) Insights

The anticancer potency of nitropyrazole derivatives is highly dependent on their chemical structure.

-

Position of the Nitro Group : The location of the nitro group is critical. Studies on various nitro-heterocycles suggest that the electron-withdrawing power, and thus the reduction potential, is influenced by the group's position on the ring.[5] For pyrazoles, substitution at the C3 or C4 position appears common for achieving hypoxia-selective cytotoxicity.[5]

-

Substituents on Phenyl Rings : When the pyrazole core is substituted with phenyl rings (a common scaffold), the presence of electron-withdrawing groups, such as the nitro group, on these phenyl rings generally enhances cytotoxic activity.[4][9] This is likely due to an increase in the molecule's overall reduction potential, facilitating its activation.

-

Nature of Other Substituents : The incorporation of alkylating moieties, such as aziridinyl groups, alongside the nitro group can significantly enhance radiosensitizing efficiency and cytotoxicity, creating a bifunctional agent.[5]

2.3. Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for representative pyrazole derivatives against various human cancer cell lines.

| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference(s) |

| 3-Thienyl-5-(4-chlorophenyl)-2-pyrazoline derivative 11 | U251 (Glioblastoma) | 11.9 | Thienyl and chlorophenyl substituents | [10] |

| 3,5-disubstituted-1,4-benzoxazine-pyrazole hybrid 22 | MCF7 (Breast) | 3.56 | Benzoxazine-pyrazole hybrid | [9] |

| 3,5-disubstituted-1,4-benzoxazine-pyrazole hybrid 23 | MCF7 (Breast) | 2.82 | Benzoxazine-pyrazole hybrid | [9] |

| Pyrazole benzothiazole hybrid 25 | HT29 (Colon) | 3.17 | Electron-withdrawing groups on phenyl rings | [9] |

| Pyrazole-containing isolongifolanone derivative 37 | MCF7 (Breast) | 5.21 | Fused natural product-like scaffold | [9] |

| Thieno[2,3-c]pyrazole derivative Tpz-1 | Multiple (e.g., Leukemia, Lung) | 0.19 - 2.99 | Fused thienopyrazole core | [11] |

Role in Antimicrobial Activity: A Broad-Spectrum Approach

Nitropyrazole derivatives have demonstrated significant potential as antimicrobial agents against a wide range of pathogens, including drug-resistant bacteria and fungi.[12][13]

3.1. Mechanism of Antimicrobial Action

Similar to their anticancer effects, the antimicrobial activity of nitropyrazoles relies on the reductive activation of the nitro group.

-

Enzymatic Reduction : Bacteria and fungi possess nitroreductase enzymes that efficiently reduce the nitro group to generate the same cytotoxic nitroso and hydroxylamine intermediates.[14]

-

Disruption of Cellular Functions : These reactive species wreak havoc within the microbial cell. They can inhibit essential enzymes, disrupt the bacterial cell wall, and interfere with DNA gyrase, an enzyme critical for bacterial DNA replication.[14] This multi-targeted assault makes it more difficult for microbes to develop resistance.

3.2. Structure-Activity Relationship (SAR) Insights

-

Nitrophenyl Substituent : The presence of a 4-nitrophenyl moiety is a common feature in many active antimicrobial pyrazole derivatives.[12][15]

-

Hydrazone Linkages : Pyrazole-derived hydrazones often show potent antimicrobial activity, with MIC values reported in the low microgram per milliliter range.[14]

-

Fused Heterocyclic Systems : Fusing the pyrazole ring with other heterocyclic systems, such as oxadiazole or benzofuran, can enhance the antimicrobial spectrum and potency.[14]

3.3. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected nitropyrazole derivatives against various microbial strains.

| Compound ID/Description | Microbial Strain | MIC (µg/mL) | Key Structural Feature | Reference(s) |

| Compound 3 | Escherichia coli | 0.25 | Hydrazinecarboxamide with nitrophenyl | [12] |

| Compound 4 | Streptococcus epidermidis | 0.25 | Hydrazinecarboxamide with nitrophenyl | [12] |

| Compound 2 | Aspergillus niger | 1.0 | Hydrazinecarboxamide with nitrophenyl | [12] |

| Naphthyl-substituted pyrazole-hydrazone 6 | Staphylococcus aureus | 0.78 - 1.56 | Naphthyl and hydrazone moieties | [14] |

| Pyrazole-fused diterpenoid 30 | Staphylococcus aureus | 0.71 | Fused natural product scaffold | [14] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Aspergillus niger | 2.9 - 7.8 | Hydrazone and carbothiohydrazide units | [13] |

Role in Anti-inflammatory Activity: A Dual-Pronged Strategy

Pyrazole derivatives are well-established anti-inflammatory agents, with the blockbuster drug Celecoxib being a prime example. The introduction of a nitro group can modulate this activity through several mechanisms, offering the potential for enhanced efficacy and improved safety profiles.[2][16][17]

4.1. Mechanisms of Anti-inflammatory Action

Nitropyrazoles may exert their anti-inflammatory effects through at least two key pathways:

-

Cyclooxygenase (COX) Inhibition : Many pyrazole scaffolds are designed to selectively inhibit the COX-2 enzyme, which is responsible for producing inflammatory prostaglandins.[1][18][19][20] The electron-withdrawing nitro group can influence the binding affinity and selectivity of the pyrazole derivative for the COX-2 active site. SAR studies show that substituents on the phenyl rings of the pyrazole core are critical for COX-2 selectivity.[21]

-

Nitric Oxide (NO) Modulation : Chronic inflammation is often associated with the overexpression of inducible nitric oxide synthase (iNOS), leading to high levels of nitric oxide (NO). While NO is a key signaling molecule, excessive production contributes to inflammation and tissue damage. Some pyrazole derivatives have been shown to inhibit NO production.[22] Conversely, other designs incorporate NO-donating moieties (often via a nitrate ester) into the pyrazole structure.[23] This strategy aims to leverage the gastroprotective effects of NO to counteract the gastric ulceration commonly associated with traditional NSAIDs.[23] The incorporation of these NO-donating groups has been shown to markedly decrease gastric toxicity without significantly reducing anti-inflammatory activity.[23]

Caption: Dual anti-inflammatory mechanisms of pyrazole derivatives.

4.2. Structure-Activity Relationship (SAR) Insights

-

COX-2 Selectivity : For pyrazoles acting as COX inhibitors, the presence of a sulfonamide or methylsulfonyl group on an N-phenyl ring is a classic pharmacophore for achieving COX-2 selectivity, as seen in Celecoxib. The addition of a nitro group can further modify the electronic properties to enhance this interaction.

-

NO Donation : In NO-donating pyrazolines, the anti-inflammatory activity is largely retained from the parent pyrazoline, while the nitrate ester or oxime group appended via a spacer confers the gastroprotective benefit.[23]

-

Electron-Withdrawing Groups : The presence of electron-withdrawing groups, including nitro groups, at specific positions on the pyrazole scaffold has been correlated with increased anti-inflammatory efficacy in some series.[4]

Experimental Protocols: A Guide for the Bench Scientist

To ensure the integrity and reproducibility of research in this field, standardized protocols are essential. Here, we provide detailed, self-validating methodologies for assessing the cytotoxic and antimicrobial activities of novel nitropyrazole derivatives.

5.1. Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀). It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate. The amount of formazan produced is quantified spectrophotometrically and is directly proportional to the number of viable cells.

Workflow Diagram:

Caption: Standard workflow for the MTT cell viability assay.

Detailed Steps:

-

Cell Seeding :

-

Culture human cancer cells (e.g., MCF-7 for breast, A549 for lung) to ~80% confluency.

-

Trypsinize, count, and dilute cells to a final concentration of 1 x 10⁵ cells/mL in complete culture medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Preparation and Treatment :

-

Prepare a stock solution of each nitropyrazole derivative (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Include "cells + medium + vehicle (DMSO)" wells as the 100% viability control and "medium only" wells as the blank.

-

Carefully aspirate the medium from the cells and add 100 µL of the prepared compound dilutions (or control medium) to the respective wells.

-

-

Incubation :

-

Return the plate to the incubator for 48 or 72 hours.

-

-

MTT Addition and Formazan Formation :

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate for 3-4 hours. Viable cells will form visible purple formazan crystals.

-

-

Solubilization :

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

-

-

Absorbance Measurement and Analysis :

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the formula:

-

% Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

-

Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

5.2. Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

Workflow Diagram:

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

-

Preparation of Compound Dilutions :

-

Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well round-bottom microtiter plate.

-

Prepare a stock solution of the test compound in DMSO. Dilute this in MHB to twice the highest desired test concentration (e.g., if the highest concentration is 128 µg/mL, prepare a 256 µg/mL solution).

-

Add 100 µL of this 2x starting solution to the wells in column 1.

-

Using a multichannel pipette, mix the contents of column 1 and transfer 100 µL to column 2. Continue this 2-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10.

-

Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

-

-

Inoculum Preparation :

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., S. aureus ATCC 29213).

-

Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation :

-

Within 15-30 minutes of preparation, inoculate each well (columns 1-11) with 100 µL of the standardized bacterial inoculum. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final test values.

-

-

Incubation :

-

Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 37°C for 16-20 hours in ambient air.

-

-

Result Interpretation :

-

Following incubation, place the plate on a viewing apparatus. The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

-

Conclusion and Future Directions

The nitro group is a powerful and strategic tool in the design of pyrazole-based therapeutic agents. Its ability to undergo bioreductive activation underpins its utility in creating hypoxia-selective anticancer drugs and broad-spectrum antimicrobial agents. Furthermore, its electron-withdrawing properties can be harnessed to modulate anti-inflammatory activity, potentially through enhanced COX-2 inhibition. The dual role of the nitro group as both a pharmacophore and a potential toxicophore necessitates a nuanced approach to drug design, focusing on optimizing the therapeutic window.

Future research should focus on elucidating more detailed structure-activity relationships, particularly concerning the optimal positioning of the nitro group on the pyrazole scaffold to maximize target selectivity and minimize off-target toxicity. The development of novel nitropyrazole-based combination therapies, such as pairing HAPs with agents that exacerbate tumor hypoxia or inhibit DNA repair, represents a promising avenue for overcoming drug resistance and improving patient outcomes. As our understanding of the intricate interplay between chemical structure and biological mechanism deepens, nitropyrazole derivatives will undoubtedly remain a fertile ground for the discovery of next-generation therapeutics.

References

Sources

- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypoxia-selective antitumor agents. 10. bis(nitroimidazoles) and related Bis(nitroheterocycles): development of derivatives with higher rates of metabolic activation under hypoxia and improved aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of 1-nitropyrene on oxidative DNA damage and expression of DNA repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and investigation of anti-inflammatory activity and gastric ulcerogenicity of novel nitric oxide-donating pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Potential Biological Targets for 1-(2-chloroethyl)-4-nitro-1H-pyrazole

Abstract

The compound 1-(2-chloroethyl)-4-nitro-1H-pyrazole represents a compelling subject for drug discovery, integrating three distinct structural motifs with known bioactivity: a pyrazole core, a nitroaromatic system, and a reactive chloroethyl group. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate its potential biological targets. We move beyond theoretical postulation to outline a robust, multi-pronged experimental strategy, combining modern proteomic techniques with classical pharmacology and cell-based assays. This document details the scientific rationale behind each proposed methodology, provides step-by-step protocols for key experiments, and emphasizes a self-validating approach to ensure the generation of reliable and actionable data.

Introduction and Structural Rationale

The pursuit of novel therapeutic agents requires a deep understanding of a compound's mechanism of action, which begins with identifying its molecular target(s). The chemical structure of this compound provides a strong foundation for forming rational hypotheses about its biological function.

-

The Pyrazole Core: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Numerous FDA-approved drugs contain this moiety, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic effects.[3][4] Pyrazole derivatives are known to interact with a multitude of biological targets, such as tubulin, various kinases (EGFR, CDK, PI3K), and DNA, often leading to cytotoxic or anti-proliferative outcomes in cancer cells.[5][6][7]

-

The 2-Chloroethyl Group: This functional group is the hallmark of classical alkylating agents, most notably nitrogen mustards.[8] Its presence strongly suggests that the compound can act as an electrophile, forming covalent adducts with nucleophilic biomolecules. The primary and most consequential target for such agents is often DNA, where alkylation of guanine bases can induce DNA damage, trigger cell cycle arrest, and ultimately lead to apoptosis.[8]

-

The 4-Nitro Group: Nitroaromatic groups can significantly influence a molecule's electronic properties and metabolic fate. In oncology, such groups are of particular interest for their potential to be selectively reduced in the hypoxic microenvironments characteristic of solid tumors.[9] This bio-reduction can generate highly reactive nitroso or hydroxylamine intermediates, which can contribute to cytotoxicity through oxidative stress or by forming adducts with proteins and DNA.

Collectively, these structural features suggest that this compound is likely a multi-target agent, with a high probability of acting as a DNA alkylating agent, making it a promising candidate for development as a chemotherapeutic.

Strategic Framework for Target Identification

A conclusive identification of the compound's targets requires a systematic and multi-faceted approach. We propose a workflow that begins with broad, unbiased screening and progressively narrows the focus to specific, validated targets. This strategy integrates both direct (affinity-based) and indirect (label-free) methods to provide a comprehensive view of the compound's interactome.[10][11]

Caption: A strategic workflow for identifying and validating biological targets.

Experimental Methodologies and Protocols

This section details the core experimental protocols for identifying and validating the targets of this compound.

Phase 1: Phenotypic Screening and Global Proteomics

The initial step is to understand the compound's effect on whole cells. A broad phenotypic screen, such as using the NCI-60 human tumor cell line panel, can reveal patterns of activity and suggest potential mechanisms of action. Concurrently, quantitative proteomics can identify proteins and pathways that are significantly altered upon treatment, providing an unbiased view of the cellular response.[12]

Phase 2: Direct and Indirect Target Identification

This classical method uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate.[10][13][14]

Protocol 1: Affinity-Based Pulldown and Mass Spectrometry

-

Causality and Rationale: This method directly identifies proteins that physically interact with the compound. It requires chemical modification of the compound to attach a linker and an affinity tag (e.g., biotin). The choice of linker attachment point is critical and should be guided by Structure-Activity Relationship (SAR) studies to ensure the modification does not abolish biological activity.[13]

-

Methodology:

-

Probe Synthesis: Synthesize an analog of this compound with a linker (e.g., polyethylene glycol) attached to a position determined to be non-essential for activity, terminating in a biotin tag. A control probe, structurally similar but biologically inactive, should also be synthesized.

-

Lysate Preparation: Culture relevant cancer cells (e.g., A549 lung carcinoma, based on pyrazole derivative activity) and prepare a native cell lysate.[15]

-

Incubation: Incubate the cell lysate with the biotinylated probe and the control probe separately, allowing for the formation of compound-protein complexes.

-

Affinity Purification: Add streptavidin-coated agarose beads to the lysates. The high affinity between biotin and streptavidin will immobilize the probe and any bound proteins onto the beads.[10][16]

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands by in-gel digestion followed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). Proteins identified in the active probe sample but absent or significantly reduced in the control sample are considered primary binding candidates.

-

-

Self-Validation: The use of a biologically inactive control probe and a competitive elution (where free, unmodified compound is added to outcompete binding to the beads) are critical internal controls to distinguish true binders from non-specific interactions.

DARTS is a powerful label-free method that identifies targets based on the principle that small molecule binding can stabilize a protein, making it resistant to protease digestion.[10][13]

Protocol 2: DARTS Assay

-

Causality and Rationale: This technique is advantageous as it uses the original, unmodified compound, eliminating the risk that a chemical tag might alter its binding properties.[13] It identifies targets by observing a change in their intrinsic properties (protease stability) upon ligand binding.

-

Methodology:

-

Lysate Preparation: Prepare a native protein lysate from the chosen cell line.

-

Compound Incubation: Divide the lysate into aliquots. Treat one with the compound (e.g., at 10x IC50 concentration) and another with a vehicle control (e.g., DMSO). Incubate to allow binding.

-

Protease Digestion: Add a non-specific protease (e.g., thermolysin or pronase) to each aliquot and incubate for a fixed time. The protease will digest unbound or unstable proteins.

-

Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.

-

Analysis:

-

Gel-Based: Analyze the samples by SDS-PAGE. Proteins that were stabilized by the compound will appear as more prominent bands in the treated lane compared to the control lane. These bands can be excised and identified by mass spectrometry.

-

Gel-Free: For a global analysis, digest the entire protein mixture with trypsin and analyze by quantitative LC-MS/MS to identify all proteins that show a statistically significant decrease in degradation in the presence of the compound.

-

-

-

Self-Validation: A dose-response experiment should be performed. The degree of protein stabilization should correlate with the concentration of the compound. A structurally similar but inactive analog should not confer protection, serving as a negative control.

| Method | Principle | Advantages | Disadvantages | Primary Output |

| Affinity Pulldown | Immobilized compound captures binding partners. | Directly identifies binding proteins. | Requires chemical synthesis; risk of altering activity; potential for non-specific binding. | List of potential direct protein targets. |